Prodrug Design Overcomes Oral Bioavailability Hurdle of Parent CAM Yhhu6517
Yhhu6669 is an L-valyl ester prodrug specifically designed to address the poor oral pharmacokinetics of its parent CAM, Yhhu6517. The primary paper explicitly states that Yhhu6517 'showed poor PK properties in ICR mice by oral administration,' which prompted the development of Yhhu6669 to 'improve the absorption and drug exposure in liver' [1]. Vendors corroborate that Yhhu6669 'has favorable PK properties' and is metabolized into the highly active alcohol Yhhu6517 [2]. This design directly contrasts with the parent compound, which suffers from rapid first-pass metabolism due to oxidation-prone primary alcohol groups [3].
| Evidence Dimension | Oral Pharmacokinetic Profile |
|---|---|
| Target Compound Data | Favorable PK properties; metabolized to active Yhhu6517 and Yhhu6514 [2]. |
| Comparator Or Baseline | Yhhu6517 (parent CAM): 'Poor PK properties in ICR mice by oral administration' [1]. |
| Quantified Difference | N/A (Quantitative PK parameters not disclosed in available abstracts). |
| Conditions | ICR mice, oral administration [1]. |
Why This Matters
This differentiation is critical for procurement: using the parent compound Yhhu6517 would necessitate alternative (e.g., parenteral) dosing routes or suffer from low and variable oral exposure, invalidating any oral efficacy study design that Yhhu6669 was specifically created to support.
- [1] Chen W, Gong Y, Long G, Wang X, Yang Y, Liu J, Li H, Tong X, Zhao Q, Yang L, Zuo J, Hu Y. A prodrug of the capsid assembly modulator improved druggability and lowing HBsAg and HBeAg for the treatment of chronic hepatitis B. Eur J Med Chem. 2023 Sep 5;257:115485. View Source
- [2] TargetMol. Yhhu6669 (CAS 2569526-80-1) Product Page. View Source
- [3] Yang Y, et al. Structural optimization of phthalazine derivatives for anti-HBV activities to improve oral bioavailability. Bioorg Med Chem. 2025 Oct 1;128:118259. View Source
